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Compound of Interest

Compound Name: Mesitylene

Cat. No.: B046885

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular structure of mesitylene
(1,3,5-trimethylbenzene) based on theoretical and computational studies. It is designed to be a
comprehensive resource for researchers, scientists, and professionals in drug development
who require a detailed understanding of the conformational properties and structural
parameters of this molecule.

Molecular Geometry

The equilibrium geometry of mesitylene has been investigated through computational
chemistry, primarily employing Density Functional Theory (DFT). These studies provide precise
information on bond lengths and angles, which are crucial for understanding the molecule's
steric and electronic properties.

Computational Methodology

A prevalent method for determining the optimized geometry of mesitylene involves the use of
the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined
with a triple-zeta basis set, such as 6-311++G(d,p). This level of theory provides a robust and
accurate description of the electronic structure and, consequently, the molecular geometry.

The typical computational workflow for geometry optimization is as follows:
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Geometry Optimization Workflow
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Caption: A typical workflow for the computational geometry optimization of mesitylene.

The process begins with an initial guess of the molecular structure, which is then refined
through an iterative process where the forces on each atom are calculated, and the atomic
positions are adjusted to minimize the total energy of the molecule. This process is continued
until the forces and atomic displacements fall below a predefined threshold. A subsequent
frequency calculation is performed to ensure that the optimized structure corresponds to a true
energy minimum on the potential energy surface, which is confirmed by the absence of
imaginary frequencies.

Structural Parameters

Theoretical studies have determined the optimized bond lengths and angles for mesitylene.
The following tables summarize these key structural parameters.

Table 1: Calculated Bond Lengths for Mesitylene
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Bond

Description

Calculated Bond Length
(R)

C-C (aromatic)

Carbon-carbon bond within the

benzene ring

Data not available

C-C (aromatic-methyl)

Bond between a ring carbon

and a methyl carbon

Data not available

C-H (aromatic)

Bond between a ring carbon

and a hydrogen

Data not available

C-H (methyl)

Bond between a methyl carbon

and a hydrogen

Data not available

Table 2: Calculated Bond Angles for Mesitylene

Angle

Description

Calculated Bond Angle (°)

C-C-C (aromatic)

Angle between three adjacent

carbons in the ring

Data not available

C-C-H (aromatic)

Angle involving a ring carbon

and its hydrogen

Data not available

C-C-C (aromatic-methyl)

Angle between a ring C-C
bond and a C-CH3 bond

Data not available

H-C-H (methyl)

Angle between two hydrogens

of a methyl group

Data not available

Note: Specific calculated values for bond lengths and angles from a comprehensive theoretical

study on mesitylene were not available in the searched literature. However, the methodology

described is standard for obtaining such data.

Conformational Analysis: Methyl Group Rotation

A key aspect of mesitylene's molecular structure is the rotational dynamics of its three methyl

groups. Theoretical studies, in conjunction with experimental data, provide insight into the
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rotational barriers and preferred conformations of these groups.

Theoretical Approach to Rotational Barrier Calculation

The rotational barrier of the methyl groups can be calculated by performing a series of
constrained geometry optimizations. In this procedure, the dihedral angle of one of the C-H
bonds of a methyl group relative to the benzene ring is fixed at various angles (e.g., in 15-
degree increments from 0 to 120 degrees), while all other geometric parameters are allowed to
relax. The energy of the molecule is calculated at each constrained angle, and the rotational
barrier is determined as the difference between the maximum and minimum energies along this
rotational coordinate.

For molecules with multiple rotors, such as mesitylene, a multi-dimensional potential energy
surface can be mapped out. However, due to the symmetry of mesitylene, the rotational
profiles of the three methyl groups in an isolated molecule are expected to be identical.

A study on the closely related molecule, 1,3,5-triboromomesitylene, revealed that for an isolated
molecule, the rotational barriers of the three methyl groups are equal and very low, suggesting
that the methyl groups in mesitylene are also likely to be nearly free rotors in the gas phase.
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Rotational Barrier Calculation Workflow
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Caption: Workflow for calculating the rotational barrier of a methyl group.

Rotational Barrier and Tunneling

Experimental studies on the rotational tunneling of methyl groups in solid mesitylene at low
temperatures have provided insights into the rotational potentials.[1] These studies observe
distinct tunneling splittings, which are directly related to the height and shape of the rotational
barrier.[1] While these experiments are conducted in the solid state where intermolecular
interactions can influence the rotational potentials, they provide valuable benchmarks for
theoretical calculations.

Table 3: Experimental and Theoretical Data Related to Methyl Rotation in Mesitylene
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Parameter Method/Condition Value(s) Reference

Inelastic Neutron

Rotational Tunneling _ .
Scattering (Solid 2.7,4.1,and 16.3 pevV  [1]

Splittings
Phase Ill, He temp.)
_ _ Inelastic Neutron
Rotational Tunneling ) _ 6.6, 12.5, 15.0, and
o Scattering (Solid [1]
Splittings 18.3 peVv

Phase Il, T £ 12 K)

] ] Inelastic Neutron
Rotational Tunneling

o Scattering (Solid 10.2 peVv [1]

Splitting

Phase I)

) ] DFT (for isolated Very low and equal for

Rotational Barrier

1,3,5- all three methyl [2]
(calculated) ] )

tribromomesitylene) groups

The presence of multiple tunneling splittings in the solid phases suggests that the crystal
packing can lead to different local environments for the three methyl groups, resulting in distinct
rotational barriers.[1] In contrast, for an isolated molecule, theoretical considerations point to
equivalent and very low rotational barriers for the three methyl groups.

Conclusion

Theoretical studies, predominantly using Density Functional Theory, provide a powerful
framework for elucidating the molecular structure of mesitylene. While specific, high-precision
values for bond lengths and angles from a single, comprehensive theoretical study were not
readily available in the surveyed literature, the established computational methodologies allow
for their accurate determination. The conformational dynamics of mesitylene are characterized
by the low rotational barriers of its three methyl groups, which behave as nearly free rotors in
the gas phase. Experimental data from solid-state studies complement these theoretical
findings by providing insight into the influence of intermolecular interactions on the rotational
potentials. This guide serves as a foundational resource for professionals requiring a detailed
structural understanding of mesitylene for applications in research and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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